molecular formula C6H10NO B3359446 2-Azabicyclo(2.2.1)heptane, 2-hydroxy- CAS No. 85689-01-6

2-Azabicyclo(2.2.1)heptane, 2-hydroxy-

Cat. No. B3359446
CAS RN: 85689-01-6
M. Wt: 112.15 g/mol
InChI Key: MQKQSJNURLJIDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, such as “2-Azabicyclo[2.2.1]heptane, 2-hydroxy-”, can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The molecular structure of “2-Azabicyclo[2.2.1]heptane, 2-hydroxy-” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Azabicyclo[2.2.1]heptane, 2-hydroxy-” include a molecular weight of 113.1576 . The compound has an ionization energy of 8.9 eV .

Safety and Hazards

When handling “2-Azabicyclo[2.2.1]heptane, 2-hydroxy-”, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation . Avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust formation should also be avoided .

Future Directions

The future directions of research involving “2-Azabicyclo[2.2.1]heptane, 2-hydroxy-” could involve further functionalization of the products of its synthesis to build up a library of bridged aza-bicyclic structures . This could open up new avenues for the development of novel compounds with potential applications in various fields.

properties

InChI

InChI=1S/C6H10NO/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKQSJNURLJIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2[O]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601006289
Record name (2-Azabicyclo[2.2.1]heptan-2-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85689-01-6
Record name 2-Azabicyclo(2.2.1)heptane, 2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085689016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Azabicyclo[2.2.1]heptan-2-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo(2.2.1)heptane, 2-hydroxy-
Reactant of Route 2
2-Azabicyclo(2.2.1)heptane, 2-hydroxy-
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